molecular formula C9H8F3NO2 B2442833 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 2200687-87-0

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No. B2442833
CAS RN: 2200687-87-0
M. Wt: 219.163
InChI Key: LLADWPWSMQEFRU-UHFFFAOYSA-N
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Description

“2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound also contains an oxetane ring, which is a three-membered cyclic ether . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron atom from an organic molecule, could be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” includes a pyridine ring, an oxetane ring, and a trifluoromethyl group . The presence of these functional groups could influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the pyridine ring, oxetane ring, and trifluoromethyl group . For example, the pyridine ring could undergo electrophilic substitution reactions, while the oxetane ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in various solvents .

Scientific Research Applications

Quantum Chemical Investigation of Molecular Properties

The application of quantum chemical calculations, specifically Density Functional Theory (DFT), provides insight into the electronic properties and molecular densities of related pyridine derivatives. These investigations aid in understanding the molecular interactions and reactivity of compounds such as 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine, facilitating their application in various scientific fields, including material science and molecular engineering M. Bouklah et al., 2012.

Crystal Structure Analysis

The detailed study of the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, showcases the significance of hydrogen-bonding networks in determining the structural and physical properties of pyridine derivatives. This information is crucial for the design and development of new materials with specific desired properties, such as enhanced stability or tailored electronic characteristics N. Ye & J. Tanski, 2020.

Synthesis of Nicotinic Acid Derivatives

Research on the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors highlights the importance of 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine and related compounds in pharmaceutical chemistry. These derivatives play a key role as intermediates in the manufacture of therapeutic agents, demonstrating the compound's utility in drug discovery and development L. Kiss et al., 2008.

Trifluoroacetylation of Arenes

The utility of 2-(Trifluoroacetoxy)pyridine for the trifluoroacetylation of arenes under Friedel–Crafts conditions illustrates the role of pyridine derivatives in synthetic organic chemistry. This methodology enables the efficient production of trifluoromethyl aryl ketones, which are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials science T. Keumi et al., 1990.

Synthesis of Pesticides

2,3-Dichloro-5-trifluoromethyl pyridine, a compound related to 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine, is widely used in the synthesis of pesticides. The exploration of various synthesis methods for this compound underscores its significance in the development of new agrochemicals, contributing to enhanced agricultural productivity and pest management Lu Xin-xin, 2006.

Mechanism of Action

The mechanism of action of “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” would depend on its application. For instance, if it were used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds in the reaction .

Safety and Hazards

The safety and hazards associated with “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” would depend on its physical and chemical properties. For example, if the compound is highly reactive or volatile, it could pose a risk of fire or explosion . Additionally, the compound could potentially pose health risks if ingested or inhaled .

Future Directions

The future directions for research on “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-8(13-3-6)15-7-4-14-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADWPWSMQEFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

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